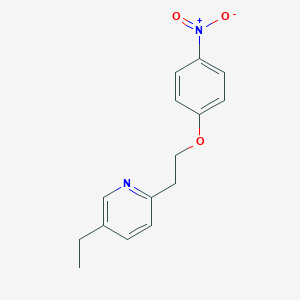

5-エチル-2-(2-(4-ニトロフェノキシ)エチル)ピリジン

概要

説明

The compound 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a pyridine derivative, which is a class of compounds known for their diverse pharmacological properties and presence in various marketed drugs. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies on pyridine derivatives and their structural characteristics.

Synthesis Analysis

The synthesis of pyridine derivatives often involves the introduction of various functional groups that can influence the compound's properties. For example, the synthesis of 5-nitro-2-(2-phenylhydrazinyl)pyridine and its methyl isomers has been described, showcasing the role of substituents in the pyridine ring . While the synthesis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is not explicitly detailed, similar synthetic routes may be employed, involving nitration and alkylation steps tailored to introduce the ethyl and nitrophenoxy groups.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their chemical behavior and interactions. For instance, the crystal structure of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate was confirmed by single crystal X-ray diffraction studies, highlighting the importance of intermolecular hydrogen bond interactions and supramolecular architecture . These findings suggest that 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine may also exhibit significant hydrogen bonding and a defined molecular geometry that could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the presence of substituents on the ring. For example, the reactions of thiophene rings with hypochlorite reagents have been studied, providing insights into the stereochemistry and electronic effects of substituents on the reaction outcomes . Although the reactions of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine are not directly discussed, it can be inferred that its chemical reactivity would be affected by the ethyl and nitrophenoxy groups, potentially leading to unique reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are often characterized by their vibrational spectra, as well as their electronic and electrostatic properties. The vibrational characteristics of the hydrazo-bond in nitro-phenylhydrazopyridine derivatives have been analyzed using IR and Raman spectroscopy, complemented by DFT quantum chemical calculations . Similarly, the electronic properties of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate were quantified using DFT calculations, with the molecular electrostatic potential map revealing reactive sites . These studies suggest that a comprehensive analysis of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine would include similar spectroscopic and computational investigations to determine its vibrational features, electronic properties, and potential reactive sites.

科学的研究の応用

抗糖尿病薬の合成

化合物5-エチル-2-(2-(4-ニトロフェノキシ)エチル)ピリジンは、抗糖尿病薬ピオグリタゾンの合成における重要な中間体です . ピオグリタゾンは、チアゾリジンジオン系の抗糖尿病薬の一種であり、インスリン抵抗性を低下させ、2型糖尿病患者における血糖値の管理に役立ちます。

生物活性ヘテロ環の合成

ピオグリタゾン以外にも、この化合物は他の生物活性ヘテロ環の合成における中間体でもあります . ヘテロ環とは、環の構成員に少なくとも2種類の異なる元素の原子を含む環状化合物です。ヘテロ環は、医薬品や農薬の開発において重要な役割を果たしています。

構造異性体研究

5-エチル-2-(2-(4-ニトロフェノキシ)エチル)ピリジンの構造異性体は、X線結晶構造解析を用いて研究されています . これにより、化合物の分子形状に関する貴重な洞察が得られ、その反応性や物理的特性を理解する上で非常に重要です。

細胞の増殖と生存

5-エチル-2-(2-(4-ニトロフェノキシ)エチル)ピリジンとは直接関係ありませんが、その近縁体である2-エチルピリジンは、ヒト臍帯静脈内皮細胞(HUVECs)、肺由来のHMVECs、NIH 3T3細胞の増殖と生存への影響を研究するために使用されてきました . これは、5-エチル-2-(2-(4-ニトロフェノキシ)エチル)ピリジンが同様の生物学的研究で潜在的に応用できることを示唆しています。

がん研究

関連する研究では、5-エチル-2-(2-(4-ニトロフェノキシ)エチル)ピリジンと構造的に類似した化合物が、尿膀胱がん細胞株に関する研究に使用されました . これは、5-エチル-2-(2-(4-ニトロフェノキシ)エチル)ピリジンのがん研究における潜在的な利用可能性を示唆しています。

化学的性質と安全性

この化合物は、融点、分子式、純度など、物理的および化学的性質について特徴付けられています . また、安全性/危険性/毒性情報も付属しており、これは実験室での取り扱いと保管に不可欠です .

作用機序

Target of Action

The primary targets of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine are currently unknown

Result of Action

The molecular and cellular effects of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine’s action are currently unknown

Action Environment

The action of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine can be influenced by various environmental factors . These factors can affect the compound’s action, efficacy, and stability. They can include factors such as pH, temperature, presence of other molecules, and the specific cellular environment.

特性

IUPAC Name |

5-ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-2-12-3-4-13(16-11-12)9-10-20-15-7-5-14(6-8-15)17(18)19/h3-8,11H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCCHRPMSPXKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90536505 | |

| Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85583-54-6 | |

| Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85583-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 5-ethyl-2-[2-(4-nitrophenoxy)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

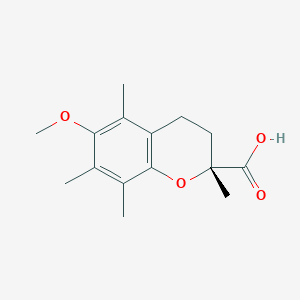

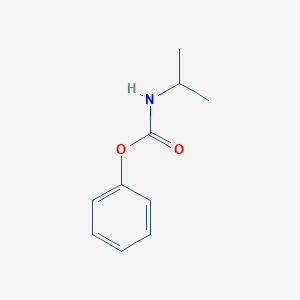

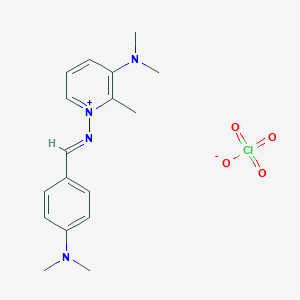

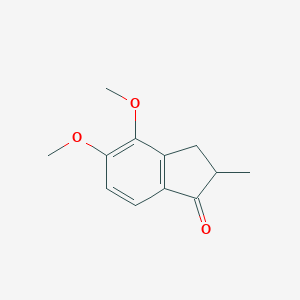

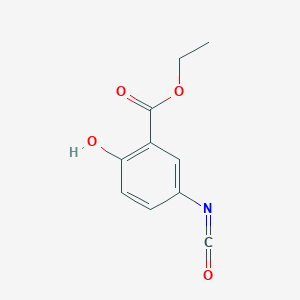

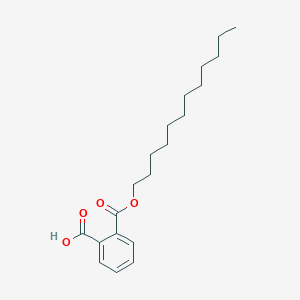

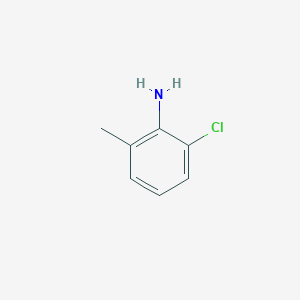

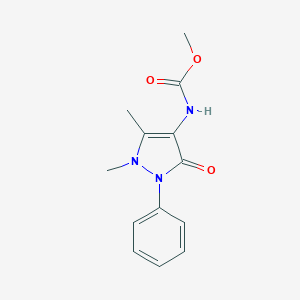

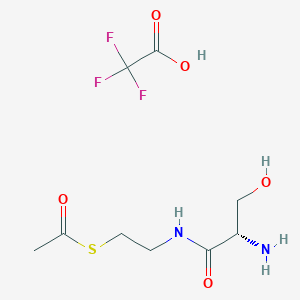

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structure of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine?

A1: The crystal structure of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, determined through X-ray crystallography, reveals key information about its molecular arrangement. This compound crystallizes in the orthorhombic space group Pbca. [] Understanding the spatial arrangement of atoms within the molecule and the intermolecular interactions, such as the observed C-H···N hydrogen bonds, is crucial for comprehending its physical and chemical properties. [] This knowledge can be further applied to predict its behavior in different environments and potentially guide the design of related compounds with tailored properties.

Q2: How is 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine synthesized?

A2: A novel synthesis method for Pioglitazone HCl, an antidiabetic drug, utilizes 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine as a key intermediate. [] The synthesis involves a two-step process:

- Coupling Reaction: 2-(5-Ethyl-pyridine-2-yl)-ethanol is reacted with a nitrobenzene derivative containing a leaving group (like methanesulfonyloxy or p-toluene sulfonyloxy) in the presence of a base. This reaction yields 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine. []

- Reduction: The nitro group in 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is then reduced to yield 4-[2-(5-ethyl-pyridine-2-yl)-ethoxy]-phenylamine, which serves as a precursor to Pioglitazone HCl. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)